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Compound of Interest

Compound Name: N-Fluoro-O-benzenedisulfonimide

Cat. No.: B075318 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Fluoro-O-benzenedisulfonimide (NFOBS) is a highly efficient and stable electrophilic

fluorinating agent. Its robust nature and powerful reactivity have established it as a valuable

tool in modern organic synthesis, particularly in the development of novel pharmaceuticals and

agrochemicals where the introduction of fluorine atoms can significantly enhance biological

activity and metabolic stability. This guide provides a comprehensive overview of its

fundamental properties, synthesis, and applications.

Core Properties of N-Fluoro-O-
benzenedisulfonimide
NFOBS is a stable, crystalline solid that serves as a potent source of "electrophilic" fluorine

(F⁺).[1] Its high reactivity compared to similar reagents is attributed to the strong electron-

withdrawing nature of the two sulfonyl groups, which polarizes the nitrogen-fluorine bond,

making the fluorine atom highly susceptible to nucleophilic attack.

Quantitative Data Summary
The key physical and chemical properties of NFOBS are summarized in the table below.
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Property Value

IUPAC Name
2-fluoro-1λ⁶,3λ⁶,2-benzodithiazole-1,1,3,3-

tetraoxide

Abbreviation NFOBS

CAS Number 134414-80-5

Molecular Formula C₆H₄FNO₄S₂

Molecular Weight 237.23 g/mol

Appearance Crystalline solid

Melting Point 139–140 °C (with decomposition)[1]

Stability
Stable at room temperature for over a year

when stored under an inert atmosphere.[2]

¹⁹F NMR Chemical Shift 37.8 ppm (upfield from CFCl₃)[2]

Note: Detailed ¹H NMR, ¹³C NMR, IR, and quantitative solubility data for NFOBS are not readily

available in the reviewed literature. Researchers should perform their own characterization.

Synthesis and Reaction Mechanisms
The synthesis of NFOBS is a multi-step process starting from commercially available materials.

Its primary application lies in the electrophilic fluorination of a wide range of carbon-centered

nucleophiles.

Synthesis of NFOBS: An Experimental Workflow
NFOBS is prepared in a three-step sequence from o-benzenedisulfonic acid with a reported

overall yield of 81%.[2] The workflow involves the conversion of the acid to its corresponding

disulfonyl chloride, followed by amination to form the sulfonimide precursor, which is then

fluorinated.
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Step 1: Chlorosulfonation

Step 2: Amination

Step 3: Electrophilic Fluorination

o-Benzenedisulfonic Acid

o-Benzenedisulfonyl Chloride

 PCl₅ or SOCl₂ 

o-Benzenedisulfonimide

 NH₄OH / NH₃ 

N-Fluoro-O-benzenedisulfonimide (NFOBS)

 10% F₂ in N₂ 
 -40 °C 
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Figure 1. Synthetic workflow for N-Fluoro-O-benzenedisulfonimide (NFOBS).

Mechanism of Electrophilic Fluorination
The mechanism of fluorination by NFOBS is a topic of discussion, but substantial evidence

points towards an Sₙ2-type pathway for most nucleophilic substrates.[2] In this process, the

nucleophile directly attacks the electrophilic fluorine atom, leading to the cleavage of the N-F

bond and the formation of a new carbon-fluorine bond. A single-electron transfer (SET)

mechanism has also been considered but is less supported by experimental outcomes with

NFOBS.[2]
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Figure 2. Proposed Sₙ2-type mechanism for electrophilic fluorination by NFOBS.

Experimental Protocols
Detailed and reproducible protocols are crucial for the successful application of NFOBS in a

research setting. The following sections provide methodologies for the synthesis of the key

precursor and a general procedure for electrophilic fluorination.

Protocol 1: Synthesis of o-Benzenedisulfonimide
The precursor to NFOBS, o-benzenedisulfonimide, is synthesized from the corresponding o-

benzenedisulfonyl chloride.

Materials:

o-Benzenedisulfonyl chloride

Concentrated ammonium hydroxide

Deionized water

Ice

Procedure:
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o-Benzenedisulfonyl chloride is added portion-wise to a flask containing concentrated

ammonium hydroxide, which is cooled in an ice bath.

The addition is controlled to maintain the reaction temperature below 10 °C.

After the addition is complete, the mixture is stirred vigorously for 1-2 hours while allowing it

to slowly warm to room temperature.

The resulting precipitate is collected by vacuum filtration.

The crude o-benzenedisulfonimide is washed with cold deionized water to remove any

residual ammonium salts.

The product is then dried under vacuum to yield the pure sulfonimide, which can be used in

the subsequent fluorination step without further purification.

Protocol 2: Synthesis of N-Fluoro-O-
benzenedisulfonimide (NFOBS)
This protocol outlines the direct fluorination of the sulfonimide precursor. Caution: This reaction

involves elemental fluorine (F₂) and should only be performed by trained personnel in a

specialized fume hood with appropriate safety measures.

Materials:

o-Benzenedisulfonimide

Anhydrous acetonitrile (MeCN)

A gaseous mixture of 10% fluorine in nitrogen (10% F₂/N₂)

Procedure:

A solution of o-benzenedisulfonimide is prepared in anhydrous acetonitrile in a suitable

reaction vessel (e.g., a Teflon or passivated stainless steel reactor).

The solution is cooled to -40 °C using a suitable cooling bath (e.g., an acetone/dry ice bath).
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The 10% F₂/N₂ gas mixture is bubbled through the cooled, stirred solution at a controlled

rate.

The reaction progress is monitored by periodically taking aliquots and analyzing them (e.g.,

by ¹⁹F NMR or TLC) until the starting material is consumed.

Once the reaction is complete, the gas flow is stopped, and the system is purged with dry

nitrogen to remove any residual fluorine.

The solvent is removed under reduced pressure.

The resulting solid is purified, typically by recrystallization from a suitable solvent system, to

afford NFOBS as a crystalline solid.[1][2]

Protocol 3: General Procedure for Electrophilic
Fluorination of a Ketone Enolate
This protocol describes a typical application of NFOBS for the α-fluorination of a ketone via its

lithium enolate.

Materials:

Ketone substrate

Anhydrous tetrahydrofuran (THF)

Lithium diisopropylamide (LDA) solution in THF/hexanes

N-Fluoro-O-benzenedisulfonimide (NFOBS)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether or ethyl acetate

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:
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A solution of the ketone substrate in anhydrous THF is prepared in a flame-dried, three-neck

round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

The solution is cooled to -78 °C using a dry ice/acetone bath.

A solution of LDA (typically 1.05-1.2 equivalents) is added dropwise to the ketone solution via

syringe, and the mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate

formation.

A solution of NFOBS (1.1 equivalents) in anhydrous THF is then added dropwise to the

enolate solution at -78 °C.

The reaction mixture is stirred at -78 °C for 1-3 hours, or until TLC analysis indicates the

consumption of the starting material.

The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl

solution.

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with

diethyl ether or ethyl acetate (3 x volumes).

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or

Na₂SO₄, filtered, and concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel to yield the α-

fluorinated ketone.

Role in Drug Development and Synthesis of
Bioactive Molecules
The introduction of fluorine into bioactive molecules is a cornerstone strategy in modern drug

discovery. Fluorine's unique properties—high electronegativity, small size, and ability to form

strong bonds with carbon—can profoundly influence a molecule's lipophilicity, metabolic

stability, and binding affinity to biological targets. NFOBS serves as a critical reagent in this

process, enabling the late-stage fluorination of complex intermediates in the synthesis of

potential drug candidates.
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Figure 3. Role of NFOBS in the synthesis of fluorinated bioactive molecules for drug discovery.

By providing a reliable method for creating C-F bonds under relatively mild conditions, NFOBS

allows medicinal chemists to generate libraries of fluorinated analogues of known drugs or

natural products. These analogues are then screened for improved pharmacological properties,

leading to the identification of new lead compounds with enhanced efficacy and better

pharmacokinetic profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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